methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
Overview
Description
Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a useful research compound. Its molecular formula is C25H20O5 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate is 400.13107373 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Design and Synthesis of Thiazolidin-4-ones : A compound structurally related to "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" was synthesized and planned for screening against bacterial strains. This study showcases the potential of such compounds in developing antibacterial agents (Čačić et al., 2009).
Synthesis and Antimicrobial Activity of Coumarins : Innovative coumarin derivatives were synthesized, starting from related esters, and screened for their antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial applications (Parameshwarappa et al., 2009).
Material Science and Organic Chemistry
Co-crystal Structure Analysis : The study of co-crystal structures involving derivatives of "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" contributes to understanding molecular interactions and stability in organic chemistry (Kadhum et al., 2012).
Crystal Structure of Azilsartan Methyl Ester : This research provides insights into the crystal structure of a compound related to "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate", contributing to the field of crystallography and material science (Li et al., 2015).
Organic Synthesis
- Synthesis of Aromatic Carbamates : Research on the condensation of related compounds to produce chromene derivatives illustrates the versatility of "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" in organic synthesis (Velikorodov et al., 2014).
These studies collectively demonstrate the wide range of scientific research applications of "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" and its derivatives, from the development of new antibacterial agents to contributions in materials science and organic chemistry. The research not only advances our understanding of these compounds but also opens up new possibilities for their application in various fields.
Properties
IUPAC Name |
methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-13-20-23(19(15-22(26)29-20)17-9-5-3-6-10-17)21(14-16)30-24(25(27)28-2)18-11-7-4-8-12-18/h3-15,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORWZXPOLTQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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